![molecular formula C9H20N4O2S B11183682 N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B11183682.png)
N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide
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Overview
Description
N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a triazine ring and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of a triazine derivative with a methanesulfonamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Various substitution reactions can occur, where functional groups on the triazine ring or the methanesulfonamide group are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(3-Methylbutyl)methanesulfonamide
- N-{3-[4-Hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydropyrrolo[1,2-b]pyridazin-3-yl]-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl}methanesulfonamide
Uniqueness
N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is unique due to its specific structure, which includes a triazine ring and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The compound this compound is characterized by its unique structure that includes a triazine moiety. This structure is hypothesized to confer various biological activities, including antimicrobial and antifungal properties.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions that yield the desired triazine structure. For instance, methods may include the use of specific reagents and conditions to facilitate the formation of the triazine ring and subsequent functionalization with methanesulfonamide groups.
3.1 Antimicrobial Activity
Research has demonstrated that this compound exhibits promising antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be low against Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Staphylococcus aureus | 0.15 |
Candida albicans | 0.30 |
These results indicate a strong inhibitory effect against common pathogens that are often resistant to conventional antibiotics.
The mechanism of action for this compound may involve interference with bacterial DNA replication processes. Molecular docking studies suggest that the compound binds effectively to target sites such as DNA gyrase and MurD enzyme:
- Binding Interactions : The compound forms hydrogen bonds with critical amino acids in the active site of these enzymes.
- Stability : The interactions are stabilized through hydrophobic contacts and pi-stacking interactions with nucleotides.
4. Case Studies
Several studies have evaluated the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized various derivatives of the triazine compound and tested their antimicrobial activities.
- Results indicated that modifications to the side chains significantly impacted potency against specific bacterial strains.
-
In Vivo Studies :
- Animal models were utilized to assess the therapeutic potential of this compound.
- The compound showed reduced infection rates in treated groups compared to controls.
5. Conclusion
This compound represents a novel class of antimicrobial agents with significant potential for further development. Its effective inhibition of key pathogens and favorable binding characteristics suggest that it could serve as a lead compound for new antibiotic therapies.
6. Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities beyond antimicrobial effects.
- Optimization of the chemical structure for enhanced efficacy and reduced toxicity.
- Comprehensive pharmacokinetic studies to understand absorption and metabolism in vivo.
Properties
Molecular Formula |
C9H20N4O2S |
---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
N-[3-(3-methylbutyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide |
InChI |
InChI=1S/C9H20N4O2S/c1-8(2)4-5-13-6-10-9(11-7-13)12-16(3,14)15/h8H,4-7H2,1-3H3,(H2,10,11,12) |
InChI Key |
SUEUAEQZPUPHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CNC(=NC1)NS(=O)(=O)C |
Origin of Product |
United States |
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